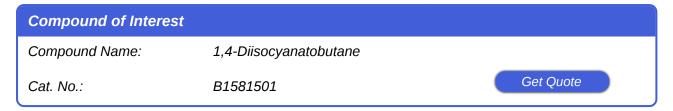


# In-Depth Technical Guide to 1,4-Diisocyanatobutane: Properties, Synthesis, and Biomedical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-diisocyanatobutane** (BDI), a critical building block in the synthesis of biocompatible polyurethanes. This document details its chemical properties, provides a step-by-step synthesis protocol for BDI-based polyurethanes, outlines experimental procedures for biocompatibility assessment, and discusses its degradation profile.

## Core Properties and Synonyms of 1,4-Diisocyanatobutane

**1,4-Diisocyanatobutane** is an aliphatic diisocyanate that has garnered significant interest in the biomedical field due to its favorable biocompatibility and the non-toxic nature of its degradation products.

CAS Number: 4538-37-8[1][2][3][4][5]

#### Synonyms:

- Tetramethylene diisocyanate[2][4][5][6]
- Butylene diisocyanate[3]



- 1,4-Butanediol Diisocyanate[2][6]
- Butane-1,4-diisocyanate[1]
- BDI[3]

The key physicochemical properties of **1,4-diisocyanatobutane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	140.14 g/mol	[3][4][5]
Boiling Point	102-104 °C at 14 mmHg	[1]
Density	1.105 g/mL at 25 °C	
Appearance	Colorless to light yellow clear liquid	[2][3]

# Synthesis of 1,4-Diisocyanatobutane-Based Polyurethane

The synthesis of polyurethanes using **1,4-diisocyanatobutane** typically follows a two-step prepolymer method. This approach allows for precise control over the polymer's structure and properties. The following is a representative experimental protocol for the synthesis of a polyurethane based on **1,4-diisocyanatobutane** and poly(ε-caprolactone) (PCL), a widely used biodegradable polyester.

Experimental Protocol: Two-Step Synthesis of BDI-PCL Polyurethane

Materials:

- 1,4-Diisocyanatobutane (BDI)
- Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol )



- 1,4-Butanediol (BDO) as a chain extender
- Toluene (anhydrous)
- Stannous octoate (catalyst)

#### Procedure:

#### Step 1: Prepolymer Synthesis

- In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, thoroughly dry the PCL diol under vacuum at 80-90°C for at least 4 hours to remove any residual water.
- Reduce the temperature to 60°C and add a stoichiometric excess of 1,4diisocyanatobutane (e.g., a 2:1 molar ratio of BDI to PCL) to the flask under a nitrogen atmosphere.
- Add a catalytic amount of stannous octoate (e.g., 0.05 wt% of the total reactants) to the mixture.
- Increase the reaction temperature to 80°C and maintain for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer.
- Monitor the reaction progress by determining the isocyanate content (NCO%) via titration with di-n-butylamine.

#### Step 2: Chain Extension

- Once the desired NCO% is reached, dissolve the prepolymer in anhydrous toluene to reduce its viscosity.
- In a separate flask, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous toluene.
- Slowly add the BDO solution to the stirred prepolymer solution at 80°C. The amount of BDO should be calculated to react with the remaining isocyanate groups.

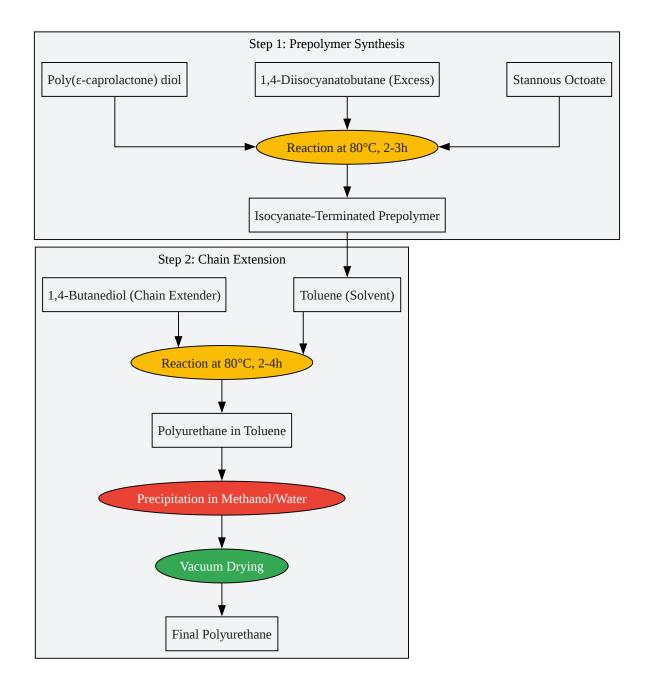




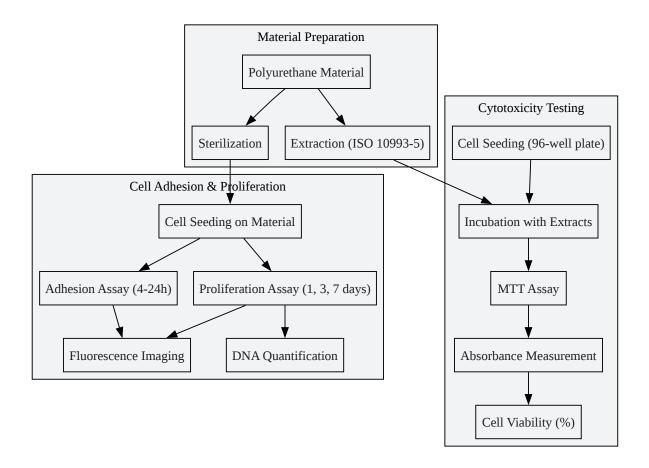


- Continue the reaction for an additional 2-4 hours until the viscosity of the solution significantly increases, indicating polymer formation.
- Precipitate the resulting polyurethane by pouring the solution into a non-solvent such as methanol or cold water.
- Collect the polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

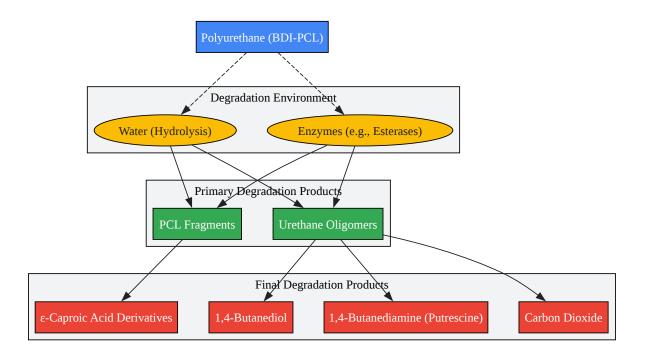












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